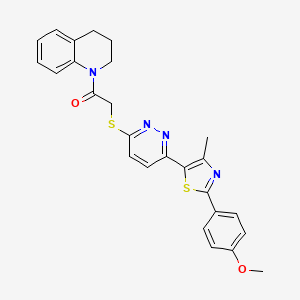
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H24N4O2S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
Heterocyclic derivatives, including those similar to the specified compound, are synthesized through methods such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process involves reacting 4-yn-1-ones with various substituents under specific conditions to yield compounds like tetrahydropyridinedione and dihydropyridinone derivatives. These synthesis pathways highlight the compound's potential in creating diverse heterocyclic frameworks with applications in medicinal chemistry and materials science (Bacchi et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of propanehydrazide, structurally related to the compound of interest, exhibit significant antioxidant activity. These activities are comparable to that of ascorbic acid, indicating their potential as therapeutic agents. Furthermore, their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines suggests a promising avenue for the development of new cancer treatments (Tumosienė et al., 2020).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives are studied to understand their behavior under different conditions. These compounds exhibit significant changes in photophysical properties depending on solvent polarity, suggesting applications in materials science, particularly in the design of fluorescent materials and sensors (Pannipara et al., 2017).
Antimicrobial Activities
Quinazolinone derivatives are also explored for their antimicrobial properties, indicating their potential use in developing new antimicrobial agents. The synthesis of various substituted quinazolinones and their evaluation against different microbial strains highlight the compound's relevance in addressing antibiotic resistance challenges (Habib et al., 2013).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-17-25(34-26(27-17)19-9-11-20(32-2)12-10-19)21-13-14-23(29-28-21)33-16-24(31)30-15-5-7-18-6-3-4-8-22(18)30/h3-4,6,8-14H,5,7,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOGFLTMCBZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)
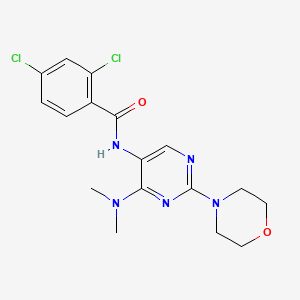
![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)
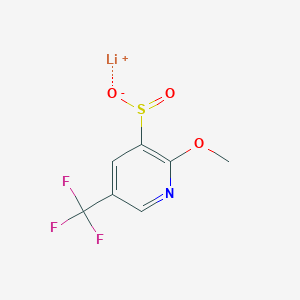
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
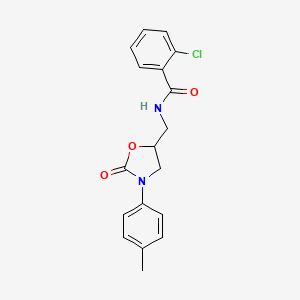
![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)
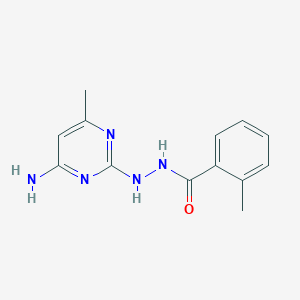
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)


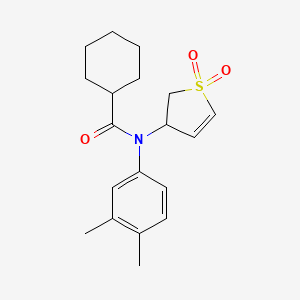
![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)